molecular formula C10H12O2 B1580598 4'-Hydroxy-3',5'-dimethylacetophenone CAS No. 5325-04-2

4'-Hydroxy-3',5'-dimethylacetophenone

Cat. No. B1580598
CAS RN: 5325-04-2
M. Wt: 164.2 g/mol
InChI Key: MUWPKXVVEOGKNO-UHFFFAOYSA-N
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Description

4’-Hydroxy-3’,5’-dimethylacetophenone is a chemical compound with the molecular formula C10H12O2 . It is also known by other names such as 1-(4-Hydroxy-3,5-dimethylphenyl)ethanone . The compound appears as a white to light yellow-brown crystalline powder .


Molecular Structure Analysis

The molecular structure of 4’-Hydroxy-3’,5’-dimethylacetophenone consists of a benzene ring substituted with two methyl groups, a hydroxyl group, and an acetyl group . The average molecular mass is 164.201 Da and the monoisotopic mass is 164.083725 Da .


Physical And Chemical Properties Analysis

4’-Hydroxy-3’,5’-dimethylacetophenone has a melting point of 151-155 °C (lit.) . Its molecular weight is 164.20 . The compound’s linear formula is (CH3)2C6H2(OH)COCH3 .

Scientific Research Applications

Condensation Reactions

  • Condensation with Nitriles: Condensation of 2-hydroxy-4,6-dimethylacetophenone with trifluoro- and trichloroacetonitriles results in the formation of 2-amino-5,7-dimethyl-2-trifluoro(trichloro)methyl-4-chromanones. These compounds are potentially valuable for various chemical syntheses (Sosnovskikh, 1998).

Metal Complex Synthesis

  • Copper Metal Complexes: The synthesis and characterization of metal complexes of substituted chalcones of 2-Hydroxy-4,5-dimethylacetophenone with various aromatic aldehydes have been studied. This research provides insights into the potential applications of these complexes in fields like catalysis and materials science (Borge & Patil, 2019).

Organic Synthesis

  • Synthesis of Hydrazone Derivatives: A novel substituted hydrazone prepared from 2-hydroxy-4,5-dimethylacetophenone and hydrazine has been reported. Such compounds could have applications in organic synthesis and drug development (Gagare et al., 2020).

Photochemical Studies

  • Photodissociation Reactions: An investigation into the photophysical parameters controlling the cleavage process of 2-hydroxy-2,2-dimethylacetophenone reveals significant insights into its behavior under light exposure. This knowledge is crucial in fields like photochemistry and photophysics (Allonas et al., 2006).

Crystallography

  • Structural Studies: The structural study of o-hydroxyacetophenone derivatives, including 2-hydroxy-5-methoxy-4-methylacetophenone, via X-ray powder diffraction, explores the interplay of weak intermolecular interactions. Such studies are crucial for understanding the material properties of these compounds (Chattopadhyay et al., 2012).

Synthesis of Flavonoids

  • Flavonoid Synthesis: The synthesis of various flavonoids from hydroxyacetophenone derivatives demonstrates the versatility of these compounds in creating biologically active substances, which could have applications in pharmacology and biochemistry (Hossain & Ismail, 2005).

Environmental Applications

  • Biodegradation of Plastic Monomers: Research on the biodegradation of 2,6-dimethylphenol, a related compound, by Mycobacterium neoaurum, highlights the potential for using similar processes to address environmental pollution caused by plastic monomers (Ji et al., 2019).

Safety And Hazards

The compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE (3), which means it may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1-(4-hydroxy-3,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-9(8(3)11)5-7(2)10(6)12/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWPKXVVEOGKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275388
Record name 1-(4-Hydroxy-3,5-dimethylphenyl)ethan-1-one
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy-3',5'-dimethylacetophenone

CAS RN

5325-04-2
Record name 5325-04-2
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Record name 1-(4-Hydroxy-3,5-dimethylphenyl)ethan-1-one
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Record name 4'-Hydroxy-3',5'-dimethylacetophenone
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Record name 4′-Hydroxy-3′,5′-dimethylacetophenone
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Synthesis routes and methods I

Procedure details

To an ice-cooled solution of 2,6-dimethylphenol (12.2 g, 0.1 mmol) in dichloromethane, anhydrous aluminum chloride (14.4 g) was slowly added with stirring, followed by slow addition of acetyl chloride (9.4 g). The reaction mixture was stirred at 10° C. or below for 1 h, then at room temperature for 3 h. Thereafter, the mixture was poured into ice water. Then, the reaction product was extracted with dichloromethane and the extracted layer was washed with water. Further, the extracted layer was dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. The residue was recrystallized with benzene, giving the desired compound, 2,6-dimethyl-4-acetylphenol in an amount of 1.9 g.
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Synthesis routes and methods II

Procedure details

(36.6 g, 0.30 mol) of 2,6-dimethylphenol are mixed in an Hastelloy C autoclave with 0.315 mol of acetic anhydride and 9 mols of hydrogen fluoride. The temperature is raised to 50° C. and the reaction runs for 3 hours. After extraction and wash, 47.4 g of a gray to purple solid mass of 3,5-dimethyl-4-hydroxyacetophenone is obtained. This solid is then esterified by refluxing with 4 mols of acetic anhydride for 19 hours. After removal of acetic acid and acetic anhydride by vacuum distillation the 3,5-dimethyl-4-acetoxyacetophenone is flash distilled to yield 47.7 g of a slightly yellow liquid. 0.1 mol of the 3,5-dimethyl-4-acetoxyacetophenone, 1.2 g of 5% Pd/C as catalyst and 100 ml ethanol are mixed in an autoclave and the autoclave is charged with hydrogen gas at a pressure of 215-220 mm Hg PSIG and the reaction is run for about 21/2 hours at a temperature of about 25°-30° C. Additional catalyst is added as needed. The catalyst is then removed and the ethanol evaporated to yield 21.5 g of a colorless oil which is 1-(3',5'-dimethyl-4'-acetoxyphenyl)ethanol. 0.168 mol of 1-(3',5'-dimethyl-4'-acetoxyphenyl)ethanol is added to a flask with 0.35 g KHSO4 and 0.5 g t-butyl catechol. The flask is heated to 185° to 190° C. at 1.5 to 2.0 mm Hg. A colorless liquid is distilled. After the addition of 0.15 g of t-butyl catechol, and redistillation, 26.1 g of 3,5- dimethyl-4-acetoxystyrene monomer is produced. The compound has a boiling point of 90°-91° C. at 0.5 mm of Hg and the yield is 81.8%.
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Synthesis routes and methods III

Procedure details

To an ice-cooled solution of 2,6-dimethylphenol (12.2 g, 0.1 mmol) in dichloromethane, anhydrous aluminum chloride (14.4 g) was slowly added with stirring, followed by slow addition of acetyl chloride (9.4 g) . The reaction mixture was stirred at 10° C. or below for 1 h, then at room temperature for 3 h. Thereafter, the mixture was poured into ice water. Then, the reaction product was extracted with dichloromethane and the extracted layer was washed with water. Further, the extracted layer was dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. The residue was recrystallized with benzene, giving the desired compound, 2,6-dimethyl-4-acetylphenol in an amount of 1.9 g.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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